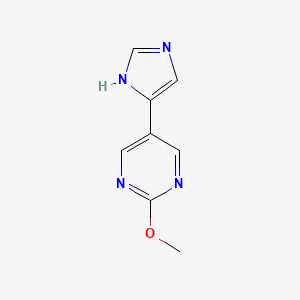
1-(1-(4-Ethylphenyl)ethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Ethylphenyl)ethyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethylphenyl)ethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale chemical processes. For instance, the catalytic synthesis of piperazine can be employed, utilizing various catalysts and reaction conditions to optimize the yield and efficiency . The choice of method depends on the desired scale, cost, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-(4-Ethylphenyl)ethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(1-(4-Ethylphenyl)ethyl)piperazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1-(4-Ethylphenyl)ethyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites.
Comparaison Avec Des Composés Similaires
1-(4-Ethylbenzyl)piperazine: This compound features a similar structure but with a benzyl group instead of an ethylphenyl group.
1-(1-Methylpiperidin-4-yl)piperazine: This compound has a methylpiperidinyl group attached to the piperazine ring.
Uniqueness: 1-(1-(4-Ethylphenyl)ethyl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethylphenyl group enhances its potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
1-[1-(4-ethylphenyl)ethyl]piperazine |
InChI |
InChI=1S/C14H22N2/c1-3-13-4-6-14(7-5-13)12(2)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3 |
Clé InChI |
MEWKVJNDGKVTKN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(C)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)



![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)




